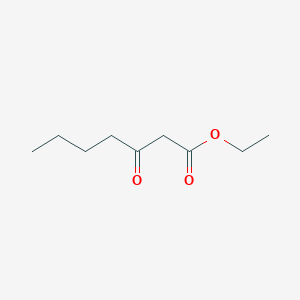
alpha-L-Rhamnose
Übersicht
Beschreibung
Alpha-L-Rhamnose is a type of sugar that is found in various plants and bacteria. It is a rare sugar that has been gaining attention due to its unique properties and potential applications in various fields, including pharmaceuticals, food, and cosmetics. In
Wissenschaftliche Forschungsanwendungen
Enzyme Production
- Field : Biotechnology
- Application : Alpha-L-Rhamnosidase is an important enzyme for various biotechnological applications . It specifically hydrolyzes the non-reducing end of alpha-L-Rhamnose .
- Methods : Alpha-L-Rhamnosidase is commonly found in animals, plants, and microorganisms, and its microbial source includes a variety of bacteria, molds, and yeasts . It has been successfully recombinant expressed in prokaryotic systems as well as eukaryotic systems .
- Results : The catalytic properties of the recombinant enzymes have been improved by enzyme modification techniques .
Food Industry
- Field : Food Science
- Application : Alpha-L-Rhamnosidase is used in the food industry for citrus juice debittering, liberation of aromas, and bioactive compounds .
- Methods : The enzyme is used to hydrolyze the rhamnose-conjugated compounds in citrus juices, which results in the removal of the bitter taste .
- Results : The application of alpha-L-Rhamnosidase in the food industry has resulted in improved taste and aroma of various food products .
Pharmaceutical Industry
- Field : Pharmaceutical Sciences
- Application : Alpha-L-Rhamnosidase is used in the pharmaceutical industry for the biotransformation of antibiotics and steroids .
- Methods : The enzyme is used to modify the structure of certain antibiotics and steroids, thereby enhancing their therapeutic properties .
- Results : The use of alpha-L-Rhamnosidase in the pharmaceutical industry has led to the development of more effective drugs .
Agro/Forestry
- Field : Agriculture and Forestry
- Application : Alpha-L-Rhamnosidase is used in agro/forestry for the detoxification of rhamnose-conjugated plant secondary metabolites .
- Methods : The enzyme is used to break down harmful compounds in plants, thereby improving their health and productivity .
- Results : The application of alpha-L-Rhamnosidase in agro/forestry has resulted in healthier and more productive plants .
Chemical Industry
- Field : Chemical Engineering
- Application : Alpha-L-Rhamnosidase is used in the chemical industry to produce rhamnose .
- Methods : The enzyme is used to hydrolyze rhamnose-conjugated compounds, resulting in the production of rhamnose .
- Results : The use of alpha-L-Rhamnosidase in the chemical industry has led to the efficient production of rhamnose .
Cancer Immunotherapies
- Field : Medical Science
- Application : Alpha-L-Rhamnose monosaccharide conjugated immunogens have applications in cancer immunotherapies .
- Methods : The enzyme is used to conjugate alpha-L-Rhamnose monosaccharide to immunogens, which are then used in cancer immunotherapies .
- Results : The use of alpha-L-Rhamnose in cancer immunotherapies has shown promising results in the treatment of certain types of cancer .
Cosmetics Industry
- Field : Cosmetic Science
- Application : Alpha-L-Rhamnosidase is used in the cosmetics industry for the enhancement of the bioavailability or the pharmacological/biological activity of natural glycosides .
- Methods : The enzyme is used to modify the structure of certain natural glycosides, thereby enhancing their bioavailability or pharmacological/biological activity .
- Results : The use of alpha-L-Rhamnosidase in the cosmetics industry has led to the development of more effective cosmetic products .
Fine-Chemical Industry
- Field : Chemical Engineering
- Application : Alpha-L-Rhamnosidase is used in the fine-chemical industry for the extraction of L-rhamnose for use as a feedstock for chemical synthesis .
- Methods : The enzyme is used to hydrolyze rhamnose-conjugated compounds, resulting in the extraction of L-rhamnose .
- Results : The use of alpha-L-Rhamnosidase in the fine-chemical industry has led to the efficient extraction of L-rhamnose .
Biofilm Enhancement
- Field : Microbiology
- Application : Alpha-L-Rhamnosidase has been used in biofilm enhancement assay in S.pneumonia .
- Methods : The enzyme is used to modify the structure of the biofilm, thereby enhancing its properties .
- Results : The use of alpha-L-Rhamnosidase in biofilm enhancement has shown promising results in the study of S.pneumonia .
Intestinal Barrier Permeability Test
- Field : Medical Science
- Application : Alpha-L-Rhamnosidase has been used as a sugar drink in humans undergoing intestinal barrier permeability test .
- Methods : The enzyme is used to modify the structure of the sugar drink, thereby enhancing its properties .
- Results : The use of alpha-L-Rhamnosidase in intestinal barrier permeability test has shown promising results in the study of human health .
Microorganism Sources
- Field : Microbiology
- Application : Alpha-L-Rhamnosidase has a wide range of sources and is commonly found in animals, plants, and microorganisms . Its microbial source includes a variety of bacteria, molds, and yeasts (such as Lactobacillus sp., Aspergillus sp., Pichia angusta, and Saccharomyces cerevisiae) .
- Methods : A number of alpha-L-Rhamnosidases have been successfully recombinant expressed in prokaryotic systems as well as eukaryotic systems .
- Results : The catalytic properties of the recombinant enzymes have been improved by enzyme modification techniques .
Wine-Aroma Improvement
- Field : Food Science
- Application : Alpha-L-Rhamnosidase is used in wine-aroma improvement .
- Methods : The enzyme is used to modify the structure of certain natural glycosides, thereby enhancing their bioavailability or pharmacological/biological activity .
- Results : The use of alpha-L-Rhamnosidase in wine-aroma improvement has led to the development of more aromatic wines .
Anti-Ageing Agent
- Field : Cosmetic Science
- Application : The extraction of L-rhamnose for use as an anti-ageing agent .
- Methods : The enzyme is used to extract L-rhamnose from various sources .
- Results : The use of alpha-L-Rhamnosidase in the extraction of L-rhamnose has led to the development of effective anti-ageing agents .
Biofilm Enhancement Assay in S.pneumonia
- Field : Medical Science
- Application : Alpha-L-Rhamnosidase has been used in biofilm enhancement assay in S.pneumonia .
- Methods : The enzyme is used to modify the structure of the biofilm, thereby enhancing its properties .
- Results : The use of alpha-L-Rhamnosidase in biofilm enhancement has shown promising results in the study of S.pneumonia .
Intestinal Barrier Permeability Test
- Field : Medical Science
- Application : Alpha-L-Rhamnosidase has been used as a sugar drink in humans undergoing intestinal barrier permeability test .
- Methods : The enzyme is used to modify the structure of the sugar drink, thereby enhancing its properties .
- Results : The use of alpha-L-Rhamnosidase in intestinal barrier permeability test has shown promising results in the study of human health .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-HGVZOGFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331435 | |
| Record name | alpha-L-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-L-Rhamnose | |
CAS RN |
6014-42-2 | |
| Record name | α-L-Rhamnose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-L-RHAMNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)







![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)



